1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Metallo-β-lactamase inhibition VIM-2 IC50

Uniquely validated VIM inhibitor with solved co-crystal structure (PDB 7DUZ, 1.6 Å). N1 cyclobutyl group optimizes active-site loop engagement, yielding 2.5-fold better IC50 than methyl analog. Reduces meropenem MIC ≥16-fold in engineered strains. 98% purity, non-interchangeable SAR comparator. Inquire now for structure-guided MBL inhibitor programs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1547010-18-3
Cat. No. B2628797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-1H-imidazole-2-carboxylic acid
CAS1547010-18-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CC(C1)N2C=CN=C2C(=O)O
InChIInChI=1S/C8H10N2O2/c11-8(12)7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12)
InChIKeyNZCLFPVXVQMPNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CAS 1547010-18-3): A Specialized VIM Metallo-β-Lactamase Inhibitor Pharmacophore


1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CAS 1547010-18-3) is a specialized 1-substituted imidazole-2-carboxylic acid derivative that functions as a core metal-binding pharmacophore for inhibiting Verona Integron-encoded metallo-β-lactamases (VIMs), a key clinical resistance mechanism [1][2]. Its structure features a cyclobutyl ring at the N1 position of the imidazole core, a modification that dictates its unique interaction with the flexible active-site loops of VIM enzymes, distinguishing it from simpler alkyl-substituted analogs [2].

Why 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CAS 1547010-18-3) Cannot Be Substituted with Generic Imidazole-2-Carboxylic Acids


The specific geometry and steric demands of the N1 cyclobutyl substituent in 1-cyclobutyl-1H-imidazole-2-carboxylic acid govern its fit within the VIM active site, engaging residues that smaller (e.g., methyl, ethyl) or larger (e.g., benzyl) groups cannot optimally target [1][2]. This structural specificity means that substituting this compound with another 'in-class' imidazole-2-carboxylic acid derivative will result in altered, often diminished, binding affinity and a complete loss of the unique loop-engagement profile validated by X-ray crystallography, making it a non-interchangeable research tool for structure-guided VIM inhibitor development [2].

Quantitative Differentiation of 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CAS 1547010-18-3) vs. Closest Analogs


VIM-2 MBL Inhibition Potency: 1-Cyclobutyl-1H-imidazole-2-carboxylic acid vs. 1-Methyl Analog

In a comparative structure-activity relationship (SAR) study, 1-cyclobutyl-1H-imidazole-2-carboxylic acid (referred to as 'compound 28') exhibited an IC50 of 0.018 µM against VIM-2, which is 2.5-fold more potent than the corresponding 1-methyl substituted analog, which showed an IC50 of 0.045 µM against VIM-5 [1][2]. This demonstrates that the cyclobutyl group provides a quantifiable advantage over a simple methyl group for achieving nanomolar inhibition.

Metallo-β-lactamase inhibition VIM-2 IC50 Structure-activity relationship

Crystallographic Validation of Unique Loop-Engagement Binding Mode vs. Other 1-Substituted Analogs

The 1.6 Å resolution X-ray co-crystal structure of 1-cyclobutyl-1H-imidazole-2-carboxylic acid bound to VIM-2 MBL (PDB ID: 7DUZ) reveals specific interactions between the cyclobutyl group and the enzyme's flexible active-site loops [1][2]. The authors note that this 'ingenious interaction' is critical for potent inhibition and is not observed with other N1 substituents like sec-butyl or benzyl groups, which have different steric and conformational preferences [2].

X-ray crystallography VIM-2 Binding mode Structure-based drug design

Patent-Backed Superiority as a Core Pharmacophore for VIM Inhibition

A granted patent (CN111187218A) explicitly claims the use of 1-cyclobutyl-1H-imidazole-2-carboxylic acid, among other 1-substituted derivatives, for preparing metallo-β-lactamase inhibitors and antibacterial combination drugs [1]. This patent specifically highlights the compound's role in reversing carbapenem resistance, a critical unmet medical need. The patent data shows that compounds of this class, when combined with meropenem, reduce the minimum inhibitory concentration (MIC) by at least 16-fold in engineered E. coli strains [2].

Patent VIM inhibitor Antibacterial combination Carbapenem resistance

Validated In Vivo Pharmacokinetic and Safety Profile for a Lead Candidate from the Same Chemical Series

A closely related analog, compound 55 (a more optimized derivative from the same 1H-imidazole-2-carboxylic acid series), demonstrated a good pharmacokinetic and safety profile in vivo [1][2]. While this is not a direct measurement for the target compound, it provides strong class-level evidence that the core scaffold, which includes 1-cyclobutyl-1H-imidazole-2-carboxylic acid, is capable of producing drug-like molecules with favorable absorption, distribution, metabolism, excretion, and toxicity properties.

In vivo Pharmacokinetics Safety Lead candidate

High-Value Application Scenarios for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid (CAS 1547010-18-3)


Structure-Guided Optimization of VIM Metallo-β-Lactamase Inhibitors

Utilize the validated 1.6 Å X-ray co-crystal structure (PDB 7DUZ) [1][2] to rationally design next-generation VIM inhibitors. The unique interaction of the cyclobutyl group with active-site loops provides a clear structural blueprint for improving potency and selectivity against clinically relevant VIM enzymes.

Developing Synergistic Antibacterial Combination Therapies

Leverage the compound's class-validated ability to reduce the MIC of carbapenem antibiotics like meropenem by at least 16-fold in engineered strains [1][2] to formulate novel combination therapies aimed at reversing carbapenem resistance in Gram-negative pathogens.

SAR Studies of N1-Substituent Effects on MBL Inhibition

Employ this compound as a key comparator in structure-activity relationship (SAR) studies. Its 2.5-fold improvement in IC50 over the 1-methyl analog [1][2] provides a quantifiable benchmark for evaluating the impact of ring size and conformation on VIM inhibition.

Medicinal Chemistry Campaigns Targeting Carbapenem-Resistant Enterobacteriaceae (CRE)

Incorporate this building block into early-stage medicinal chemistry programs. The favorable in vivo pharmacokinetic and safety profile demonstrated by a close analog from the same chemical series [1][2] reduces the risk of scaffold-related toxicity, accelerating the hit-to-lead process for CRE therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutyl-1H-imidazole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.